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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the widely used lipase assay based on the

chromogenic substrate p-nitrophenyl butyrate (p-NPB). It covers the core biochemical

principles, detailed experimental protocols, kinetic data, and applications in research and drug

development, particularly in the screening of lipase inhibitors.

Core Principle: The Enzymatic Hydrolysis of p-NPB
The p-nitrophenyl butyrate (p-NPB) assay is a simple and sensitive spectrophotometric method

for determining lipase (EC 3.1.1.3) and esterase (EC 3.1.1.1) activity. The fundamental

principle lies in the enzymatic hydrolysis of the ester bond in p-NPB by lipase.[1]

The reaction proceeds as follows: In an aqueous environment, lipase catalyzes the cleavage of

the colorless substrate, p-nitrophenyl butyrate, into two products: butyric acid and p-

nitrophenol.[1] Under neutral to alkaline pH conditions (typically pH > 7), the liberated p-

nitrophenol equilibrates to its anionic form, p-nitrophenolate. This phenolate ion imparts a

distinct yellow color to the solution, which exhibits a maximum absorbance at a wavelength

between 400 and 415 nm.[1][2][3]

The rate of the formation of p-nitrophenolate is directly proportional to the lipase activity. By

continuously monitoring the increase in absorbance at this wavelength over time using a

spectrophotometer or microplate reader, one can determine the enzymatic reaction rate.[3][4]
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Enzymatic Hydrolysis of p-NPB by Lipase.

Experimental Protocols
While specific conditions may vary depending on the lipase source and experimental goals, a

generalized protocol is provided below, followed by a specific example.

General Experimental Workflow
The workflow involves preparing the necessary reagents, initiating the enzymatic reaction, and

measuring the product formation over time. The use of a detergent like Triton X-100 is common

to emulsify the hydrophobic substrate in the aqueous buffer, while an organic solvent is often

used to prepare a concentrated stock of p-NPB.[4]
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1. Reagent Preparation
- Buffer (e.g., pH 7-9)

- p-NPB Stock (in Acetonitrile/DMSO)
- Enzyme Solution

2. Assay Mix Preparation
- Pipette Buffer into cuvette/well

- Add Enzyme Solution

3. Equilibration
- Incubate mixture to assay temperature

(e.g., 25°C, 37°C)

4. Reaction Initiation
- Add p-NPB substrate to start reaction

- Mix immediately

5. Kinetic Measurement
- Read absorbance at 400-415 nm

- Record data at intervals for 5-15 min

6. Data Analysis
- Calculate ΔAbs/min from linear slope

- Determine Enzyme Activity

Click to download full resolution via product page

Generalized Workflow for the p-NPB Lipase Assay.
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Detailed Protocol Example (Adapted from Sigma-
Aldrich)
This protocol is for lipoprotein lipase but can be adapted for other lipases.[4]

I. Reagents:

Assay Buffer (Reagent A): 100 mM Sodium Phosphate buffer containing 150 mM Sodium

Chloride and 0.5% (v/v) Triton X-100. Adjust pH to 7.2 at 37°C.

Substrate Solvent (Reagent B): Acetonitrile.

Substrate Stock (Reagent C): 50 mM p-Nitrophenyl Butyrate (p-NPB) prepared in

Acetonitrile.

Enzyme Solution (Reagent D): Prepare a solution of lipase in cold Assay Buffer immediately

before use.

II. Procedure (per 1.01 mL reaction):

Pipette 0.90 mL of Assay Buffer (Reagent A) and 0.10 mL of Enzyme Solution (Reagent D)

into a cuvette.

Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer. Monitor

absorbance at 400 nm until constant (to establish a baseline).

To initiate the reaction, add 0.010 mL of Substrate Stock (Reagent C). For a blank control,

add 0.010 mL of deionized water instead.

Immediately mix by inversion and begin recording the increase in absorbance at 400 nm for

approximately 5 minutes.

Calculate the rate of change in absorbance per minute (ΔA400nm/minute) from the

maximum linear portion of the curve for both the test sample and the blank.

III. Calculation of Enzyme Activity:
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One unit of lipase is typically defined as the amount of enzyme that releases 1.0 µmol (or nmol)

of p-nitrophenol per minute under the specified conditions. The activity is calculated using the

Beer-Lambert law:

Activity (Units/mL) = [(ΔA/min_Test - ΔA/min_Blank) * V_total] / (ε * V_enzyme * l)

Where:

ΔA/min: Rate of absorbance change per minute.

V_total: Total volume of the assay (e.g., 1.01 mL).

V_enzyme: Volume of the enzyme solution used (e.g., 0.1 mL).

ε: Molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., 14,800

M⁻¹cm⁻¹ at 400 nm and pH 7.2).[4]

l: Light path length of the cuvette (typically 1 cm).

Quantitative Data Presentation
The optimal conditions and kinetic parameters for the p-NPB assay vary significantly depending

on the source of the lipase.

Table 1: Optimal Conditions for Various Lipases Using p-
NPB Assay
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Lipase Source Optimal pH
Optimal
Temperature (°C)

Reference(s)

Candida rugosa 5.6 - 7.0 37 [5]

Porcine Pancreatic 8.0 - 9.0 25 - 37 [6]

Streptomyces scabies

(Sub1)
~7.0 Not Specified [7]

Pyrococcus furiosus 7.0 60 - 65 [8]

Kocuria flava Y4 8.0 35 [9]

Insect (various) 7.0 - 10.0 30 - 40 [10]

Table 2: Kinetic Parameters of Various Lipases with p-
NPB

Lipase Source Km (mM)
Vmax (U/mg or
other)

Catalytic
Efficiency
(Vmax/Km)

Reference(s)

Wild Type

(unspecified)
1.14 0.95 U/mg 0.83 [11][12]

Streptomyces

scabies (Sub1)
0.57 2361 U/mg 4142 [7]

Human

Lipoprotein

Lipase (hLPL)

0.77
14.84

nmol/min/mg
19.27 [13]

Metagenomic

Esterase (EstU1)
0.04 1.05 s⁻¹ (kcat) 26.25 s⁻¹mM⁻¹ [14]

Note: Units and assay conditions vary between studies, so direct comparison should be made

with caution.
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Application in Drug Development: Inhibitor
Screening
The p-NPB assay is a valuable high-throughput tool for screening potential lipase inhibitors,

which is a key strategy in the development of anti-obesity drugs like Orlistat.[6][15]

Key Considerations for Inhibitor Screening:

Solvent Effects: Many potential inhibitors are hydrophobic and must be dissolved in organic

solvents like DMSO or ethanol. It is crucial to evaluate the effect of these solvents on

enzyme activity, as high concentrations can be inhibitory.[6][15] Porcine pancreatic lipase

has been shown to tolerate co-solvents like DMSO, ethanol, and methanol up to 30% (v/v).

[6]

Assay Homogeneity: The addition of inhibitors or solvents can affect the solubility and

emulsification of the p-NPB substrate. Emulsifiers such as sodium deoxycholate may be

required to maintain assay homogeneity and can also enhance lipase activity.[6][15]

Controls: Proper controls are essential, including a positive control (a known inhibitor like

Orlistat), a negative control (no inhibitor), and a solvent control (assay with the maximum

concentration of the organic solvent used to dissolve the test compounds).[16] The assay

involves measuring the residual lipase activity in the presence of the test compound

compared to the activity in its absence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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